molecular formula C14H17ClF2N4O B1442657 (7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone CAS No. 1117936-82-9

(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone

Cat. No.: B1442657
CAS No.: 1117936-82-9
M. Wt: 330.76 g/mol
InChI Key: JAVXOHKAALBEQH-YGPZHTELSA-N
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Description

“(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone” is a compound that is related to a class of compounds useful as inhibitors of protein kinases . These compounds are useful for treating or preventing a variety of diseases, disorders, or conditions, including, but not limited to, an autoimmune, inflammatory, proliferative, or hyperproliferative disease, a neurodegenerative disease, or an immunologically-mediated disease .


Molecular Structure Analysis

The molecular structure of this compound involves a pteridinone core with various substituents. The compound has a chiral center at the 7-position, denoted by the (7R) in its name. The 3,3-difluorocyclopentyl group is attached at the 8-position .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of various pteridine derivatives, including those structurally similar to the compound , has been a key area of research. For instance, Steinlin et al. (2008) explored [3+2] cycloadditions of isoxanthopterin N(5)-oxides, leading to the synthesis of pteridinediones with functionalized side chains (Steinlin, Sonati, & Vasella, 2008). Similarly, Steinlin and Vasella (2009) investigated the acylation of 6-(methylamino)-5-nitrosopyrimidine and the cycloaddition of 8-methylisoxanthopterin N(5)-oxide, contributing to the understanding of pteridinone synthesis (Steinlin & Vasella, 2009).

Analytical Techniques

  • Williams and Ayling (1973) utilized mass spectrometry to analyze the structure of substituted pteridines and their reduced analogs, a technique that could be applicable for analyzing compounds like (7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone (Williams & Ayling, 1973).

Chemical Properties and Reactions

  • The study of hydration reactions of ethyl pteridine-4-carboxylate and its derivatives by Clark (1967, 1968) provides insights into the reactivity and stability of pteridine compounds under various conditions, which could be relevant to similar compounds (Clark, 1967), (Clark, 1968).

Biochemical Interactions

  • Meester et al. (1987) explored the reactivity of 3-alkyl-6-phenyl-4(3H)-pteridinones and their oxides towards xanthine oxidase, providing valuable information on the biochemical interactions of pteridine derivatives, which might be extrapolated to similar compounds (Meester, Kraus, Plas, Brons, & Middelhoven, 1987).

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, this compound could potentially alter cellular signaling pathways, which could have therapeutic effects in various diseases .

Properties

IUPAC Name

(7R)-2-chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-5-methyl-7H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N4O/c1-3-9-12(22)20(2)10-7-18-13(15)19-11(10)21(9)8-4-5-14(16,17)6-8/h7-9H,3-6H2,1-2H3/t8?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVXOHKAALBEQH-YGPZHTELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone
Reactant of Route 2
Reactant of Route 2
(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone
Reactant of Route 3
Reactant of Route 3
(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone
Reactant of Route 4
(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone
Reactant of Route 5
(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone
Reactant of Route 6
(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone

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